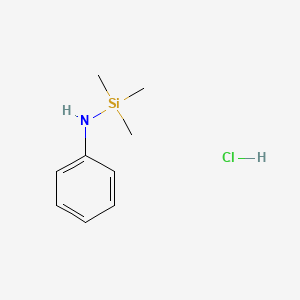![molecular formula C13H10ClNO5S B14598108 4-[(4-Chlorophenyl)methanesulfonyl]-2-nitrophenol CAS No. 58880-50-5](/img/structure/B14598108.png)
4-[(4-Chlorophenyl)methanesulfonyl]-2-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Chlorophenyl)methanesulfonyl]-2-nitrophenol: is a chemical compound that features a chlorophenyl group, a methanesulfonyl group, and a nitrophenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Chlorophenyl)methanesulfonyl]-2-nitrophenol typically involves the reaction of 4-chlorobenzyl chloride with methanesulfonyl chloride in the presence of a base such as pyridine. The resulting intermediate is then nitrated using a nitrating agent like nitric acid to introduce the nitro group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of 4-[(4-Chlorophenyl)methanesulfonyl]-2-aminophenol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, the compound can be used to study the effects of sulfonyl and nitro groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicine include the development of new drugs. The compound’s structure can be modified to enhance its pharmacological properties.
Industry: In the industrial sector, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism by which 4-[(4-Chlorophenyl)methanesulfonyl]-2-nitrophenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The nitro group can participate in redox reactions, affecting cellular processes.
Comparación Con Compuestos Similares
4-Chlorophenyl methyl sulfone: Similar structure but lacks the nitro group.
4-Chlorophenyl methanesulfonyl chloride: Precursor in the synthesis of the target compound.
4-Nitrophenyl methanesulfonyl chloride: Similar structure but lacks the chlorophenyl group.
Uniqueness: 4-[(4-Chlorophenyl)methanesulfonyl]-2-nitrophenol is unique due to the presence of both the nitro and sulfonyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
58880-50-5 |
|---|---|
Fórmula molecular |
C13H10ClNO5S |
Peso molecular |
327.74 g/mol |
Nombre IUPAC |
4-[(4-chlorophenyl)methylsulfonyl]-2-nitrophenol |
InChI |
InChI=1S/C13H10ClNO5S/c14-10-3-1-9(2-4-10)8-21(19,20)11-5-6-13(16)12(7-11)15(17)18/h1-7,16H,8H2 |
Clave InChI |
YBLYIUHPLBXOJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CS(=O)(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


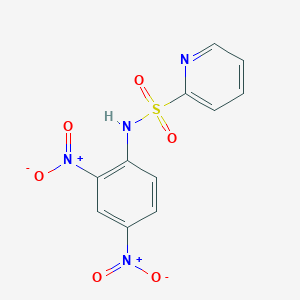
![[3,4-Diacetyloxy-5-(4-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14598027.png)

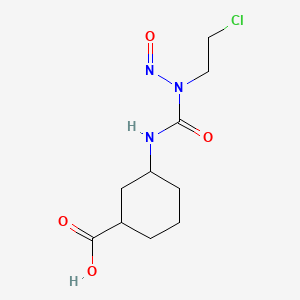

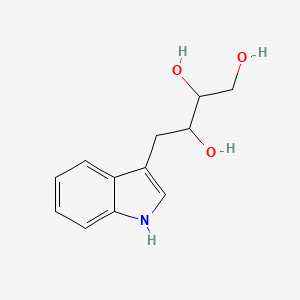
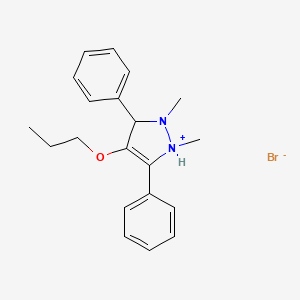
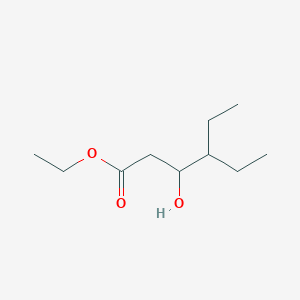
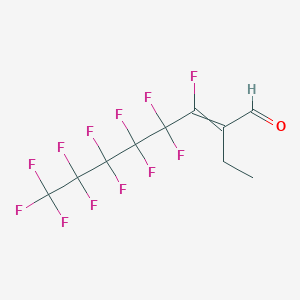
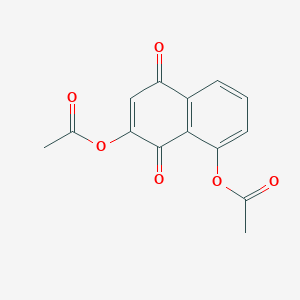
![2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B14598094.png)
![Acetamide, 2-[[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14598095.png)
